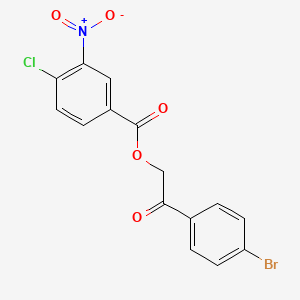![molecular formula C19H15FN4O3 B10885402 2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a benzaldehyde moiety, and a nitro-pyridyl hydrazone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone typically involves multiple steps:
-
Formation of 4-[(2-fluorobenzyl)oxy]benzaldehyde
- This step involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a suitable base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield 4-[(2-fluorobenzyl)oxy]benzaldehyde .
-
Formation of 1-(5-nitro-2-pyridyl)hydrazone
- The next step involves the reaction of 5-nitro-2-pyridylhydrazine with 4-[(2-fluorobenzyl)oxy]benzaldehyde in the presence of an acid catalyst such as acetic acid. The reaction is typically carried out at room temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone can undergo various types of chemical reactions, including:
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones
Reduction: Alcohols and amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-fluorobenzyl)oxy]benzaldehyde
- 2-[(2-fluorobenzyl)oxy]benzaldehyde
- 4-[(2-chlorobenzyl)oxy]benzaldehyde
Uniqueness
4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorobenzyl and nitro-pyridyl moieties allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C19H15FN4O3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C19H15FN4O3/c20-18-4-2-1-3-15(18)13-27-17-8-5-14(6-9-17)11-22-23-19-10-7-16(12-21-19)24(25)26/h1-12H,13H2,(H,21,23)/b22-11+ |
InChI Key |
IYTRKSMCFLXLES-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone](/img/structure/B10885321.png)


![1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10885337.png)

![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10885370.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)


![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)
